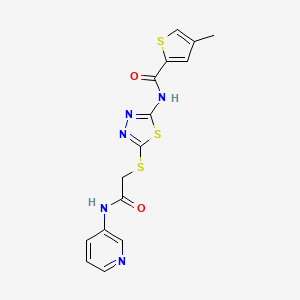
4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2S3 and its molecular weight is 391.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and antibacterial effects.
Chemical Structure and Properties
This compound features a complex structure that includes a thiophene ring, a carboxamide group, and a thiadiazole moiety. The presence of these functional groups is significant for its biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:
- Mechanism of Action : The compound is believed to inhibit key biological processes associated with cancer cell proliferation. It interacts with tubulin similarly to established anticancer agents like Combretastatin A-4 (CA-4), disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from thiophene carboxamides showed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells . The docking studies indicated favorable binding interactions with the tubulin-colchicine-binding pocket, suggesting a strong potential for anticancer activity .
- Case Studies : A review of thiadiazole derivatives indicated their efficacy in various cancer models, including leukemia and solid tumors. Specific derivatives showed decreased viability in human non-small cell lung cancer and breast cancer cells .
Antioxidant Activity
The antioxidant properties of the compound were assessed using the ABTS assay:
- Results : The compound exhibited significant inhibition activity, comparable to ascorbic acid, suggesting its potential as an antioxidant agent . The highest inhibition percentage recorded was 62%, indicating strong free radical scavenging ability.
Antibacterial Activity
The antibacterial effects of the compound were tested against several pathogenic bacteria:
- Activity Against Gram-positive and Gram-negative Bacteria : The synthesized derivatives displayed varying degrees of antibacterial activity. For instance, one derivative showed an activity index exceeding 80% against Staphylococcus aureus and Escherichia coli .
- Mechanism : The presence of specific substituents on the thiophene ring significantly enhanced antibacterial activity by increasing the hydrophilicity of the compounds, which is crucial for membrane penetration in bacterial cells .
Data Summary
Properties
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-9-5-11(23-7-9)13(22)18-14-19-20-15(25-14)24-8-12(21)17-10-3-2-4-16-6-10/h2-7H,8H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJWQLOXJJBXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














